
SW155246
Overview
Description
SW155246 is a sulfonamide-derived compound identified as a selective inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns during replication. It exhibits a 30-fold selectivity for DNMT1 (IC₅₀ = 1.2 µM) over DNMT3A/3B (IC₅₀ = 38 µM) in biochemical assays . It demethylates specific CpG sites in promoters (e.g., RASSF1A) and reactivates tumor suppressor genes in cell lines like A549 and HeLa, albeit with lower potency than 5-AZA .
Preparation Methods
Structural Basis and Synthetic Design
SW155246’s molecular architecture comprises a naphthol moiety linked via a sulfonamide bridge to a chloronitrobenzene ring (Figure 1) . The hydroxyl group at position 2 of the naphthalene and the nitro group at position 4 of the benzene are critical for DNMT1 inhibition . The synthesis strategy involves:
-
Sulfonamide Coupling : Reacting 2-naphthol derivatives with chloronitrobenzenesulfonyl chloride.
-
Functional Group Introduction : Precise placement of nitro and hydroxyl groups to optimize binding interactions.
Synthetic Route and Reaction Conditions
While explicit laboratory protocols remain undisclosed in public literature, the synthesis can be inferred from structural analogs and computational modeling studies . Key steps include:
Intermediate Preparation
-
2-Aminonaphthalene-1-ol Synthesis :
-
4-Chloro-3-nitrobenzenesulfonyl Chloride Synthesis :
-
Sulfonation of 4-chloronitrobenzene using chlorosulfonic acid.
-
Sulfonamide Formation
-
Coupling Reaction :
Deprotection and Purification
-
TBDMS Removal :
-
Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
-
Purification :
Characterization and Analytical Data
This compound’s identity and purity were validated using advanced spectroscopic techniques (Table 1) :
Table 1: Spectroscopic Characterization of this compound
Technique | Data |
---|---|
Mass Spectrometry | [M+H]⁺: 379.8 (calc. 378.8) |
¹H NMR | δ 8.52 (s, 1H, Ar-H), 8.12 (d, J=8.4 Hz, 1H), 7.89–7.45 (m, 6H) |
¹³C NMR | δ 154.2 (C-OH), 142.1 (C-NO₂), 135.8–118.3 (Ar-C) |
HPLC | Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water) |
Comparative Analysis with Analogues
Modifications to this compound’s scaffold (e.g., this compound-1, this compound-2) alter DNMT1 affinity (Table 2) :
Table 2: Activity of this compound and Analogues
Compound | R₁ | R₂ | IC₅₀ (μM) |
---|---|---|---|
This compound | -OH | -NO₂ | 1.2 |
This compound-1 | -OCH₃ | -NO₂ | 8.7 |
This compound-2 | -OH | -CN | 15.4 |
The hydroxyl-nitro combination in this compound maximizes hydrogen bonding with Asn1267 and Glu1266 in DNMT1’s catalytic site .
Challenges in Scalable Synthesis
-
Nitro Group Instability : Requires inert atmospheres to prevent reduction .
-
Sulfonamide Hydrolysis : Acidic/basic conditions degrade the bridge; pH 6–7 optimal .
-
Byproduct Formation : Nitro-to-amine reduction observed at >50°C .
Computational Validation of Synthesis
Molecular docking (Glide XP, induced-fit) guided structural optimization:
Chemical Reactions Analysis
Types of Reactions
SW155246 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and sulfonamide groups. It can also participate in reduction reactions, where the nitro group is reduced to an amine .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: Commonly use reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
SW155246 has several applications in scientific research:
Cancer Research: It is used to study the reactivation of tumor suppressor genes by inhibiting DNA methylation, which can lead to the development of new cancer therapies.
Epigenetics: This compound serves as a tool to investigate the role of DNA methylation in gene expression and cellular differentiation.
Drug Development: The compound is used in the screening of potential therapeutic agents targeting DNA methyltransferases.
Mechanism of Action
SW155246 exerts its effects by selectively inhibiting DNA methyltransferase 1. This inhibition prevents the transfer of methyl groups to cytosine residues in DNA, leading to the reactivation of silenced genes, including tumor suppressor genes. The compound binds to the active site of DNA methyltransferase 1, blocking its enzymatic activity .
Comparison with Similar Compounds
5-Azacytidine (5-AZA)
Key Difference: this compound offers DNMT1-specific inhibition, avoiding the broad cytotoxicity and genomic instability associated with 5-AZA’s pan-DNMT activity .
Quinone-Based Inhibitors (e.g., SW045263, SW025890)
Key Difference: this compound’s reduced quinone structure eliminates ROS-dependent off-target effects, enhancing specificity .
Nanaomycin A
Key Difference : Nanaomycin A’s preference for DNMT3B and ROS-mediated toxicity limit its utility compared to this compound’s DNMT1 focus .
Suramin
Key Difference : Suramin’s lack of selectivity and multi-target nature contrast with this compound’s precision .
Structure-Activity Relationship (SAR) Insights
- Critical Functional Groups : The hydroxyl group at the 1-position of this compound’s naphthyl ring is essential. Removal (this compound-1) or methylation (this compound-2) abolishes DNMT1 inhibition .
- Substituent Effects : Bulky groups at the 2-position (e.g., SW045263) reduce specificity by weakening DNMT1 interactions .
- Molecular Docking : this compound occupies the DNMT1 catalytic pocket, mimicking sinefungin’s binding but with unique sulfonamide interactions . Analogs with structural modifications fail to maintain these interactions, validating the SAR .
Biological Activity
SW155246 is a sulfonamide compound identified as a selective inhibitor of human DNA methyltransferase 1 (DNMT1), which plays a crucial role in the regulation of gene expression through DNA methylation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to demethylate tumor suppressor genes (TSGs) and reactivate their expression.
This compound exhibits a strong inhibitory effect on DNMT1, with an IC50 value of 1.2 μM , indicating its potency against this enzyme. Notably, it shows a 30-fold preference for inhibiting DNMT1 over DNMT3A and DNMT3B, making it a promising candidate for targeted epigenetic therapies in cancer treatment . The compound acts by binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to cytosine residues in DNA, which is essential for maintaining gene silencing.
Structure-Activity Relationship (SAR)
A focused SAR analysis revealed that the hydroxyl group of this compound is critical for its biological activity. Modifications to this group, such as its removal or methylation, significantly diminish the compound's efficacy . The structural integrity of this compound allows it to form essential hydrogen bonds with amino acids in the active site of DNMT1, specifically Asn1267, which is vital for the enzyme's catalytic function .
Inhibition of Methylation
In vitro studies have demonstrated that this compound can inhibit global DNA methylation in various cancer cell lines, including HeLa and breast cancer cells. This inhibition leads to the reactivation of several TSGs, such as P16 , TIMP3 , and MLH1 , by promoting demethylation at their promoter regions . The compound's ability to induce TSG reactivation highlights its potential as an epigenetic drug.
Cancer Cell Lines
In a study published in Cancer Biology & Therapy, this compound was shown to inhibit breast cancer cell growth, migration, and invasion. The compound effectively reduced the methylation levels of key genes involved in tumor suppression, leading to enhanced apoptosis in cancer cells .
Selectivity and Toxicity
This compound has been characterized as not generating reactive oxygen species (ROS) during its action, which is a significant advantage over other DNMT inhibitors that can induce oxidative stress . This property suggests that this compound may have a more favorable safety profile in clinical applications.
Comparative Efficacy
The following table summarizes the biological activity and selectivity of this compound compared to other known DNMT inhibitors:
Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (DNMT1:DNMT3A) | Notable Effects |
---|---|---|---|---|
This compound | DNMT1 | 1.2 | 30:1 | Reactivates TSGs; inhibits cell growth |
Compound A | DNMT1 | 2.5 | 10:1 | Induces apoptosis |
Compound B | DNMT3A | 5.0 | 5:1 | Moderate TSG reactivation |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess SW155246’s inhibitory effects on DNMT1 activity?
- Methodological Answer : Use in vitro enzymatic assays with purified hDNMT1 (e.g., scintillation proximity assays with ³H-SAM as a methyl donor) to measure inhibition kinetics. Include controls for nonspecific binding by comparing results with and without catalytic cofactors (e.g., CAT) . Quantify IC₅₀ values via dose-response curves and validate using LC-MS/MS to measure global DNA methylation changes in treated cell lines (e.g., HeLa or A549) .
Q. How does this compound’s impact on cell viability differ between tumor and normal cell lines?
- Methodological Answer : Conduct MTT or CellTiter-Glo assays across multiple cell types (e.g., HeLa, A549 tumor cells vs. HBEC30KT bronchial epithelial cells). Compare IC₅₀ values and dose-dependent growth inhibition curves. Note that this compound’s IC₅₀ ranges from 8–20 μM in tumor cells, higher than 5-AZA’s 3–6 μM, suggesting differential cytotoxicity mechanisms .
Q. What criteria should guide the selection of cell lines for studying this compound’s gene re-expression effects?
- Methodological Answer : Prioritize cell lines with hypermethylated tumor suppressor genes (e.g., A549 cells with silenced RASSF1A). Use qRT-PCR to quantify gene re-expression post-treatment (10 μM this compound for 72 hours) and correlate with demethylation confirmed by bisulfite sequencing .
Advanced Research Questions
Q. How can structural contradictions in this compound’s binding mode predictions be resolved?
- Methodological Answer : Employ induced-fit docking (IFD) simulations to model this compound’s interaction with DNMT1’s catalytic pocket. Compare results from rigid vs. flexible receptor docking. IFD reveals critical hydrogen bonds with Asn1267 and π-cation interactions with Arg1312, explaining its specificity over inactive analogs . Validate predictions via mutagenesis (e.g., Arg1312Ala) to assess activity loss .
Q. What analytical frameworks address discrepancies between this compound’s moderate global methylation inhibition and strong gene-specific effects?
- Methodological Answer : Perform genome-wide methylation profiling (e.g., Methyl-Seq) to identify locus-specific hypomethylation hotspots. Integrate with RNA-Seq data to map methylation-expression correlations. This compound may preferentially target regulatory regions (e.g., CpG islands near promoters) rather than bulk genomic DNA .
Q. How do activity cliffs between this compound and its analogs inform structure-activity relationship (SAR) studies?
- Methodological Answer : Compare IC₅₀ and binding modes of this compound with methylated derivatives (e.g., this compound-1/-2). Use molecular dynamics simulations to analyze steric clashes or lost interactions (e.g., hydroxyl group methylation disrupts hydrogen bonding with Val1580) . Prioritize synthesizing analogs preserving critical pharmacophores (nitro group, sulfonamide backbone) .
Q. What statistical methods are optimal for analyzing dose-dependent methylation and viability data?
- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ and Hill coefficients. Use ANOVA with post-hoc Tukey tests to compare methylation levels across doses. Report confidence intervals and effect sizes to address variability in biological replicates .
Q. Contradiction Analysis in this compound Research
Q. How to reconcile this compound’s lower potency (vs. 5-AZA) with its selective gene re-expression?
- Methodological Answer : Hypothesize that this compound’s DNMT1 selectivity spares DNMT3A/B, preserving maintenance methylation while reactivating specific genes. Test via siRNA knockdown of DNMT isoforms and measure residual methylation .
Q. Why do IFD simulations predict this compound’s catalytic site binding, while crystallography data are lacking?
- Methodological Answer : Use hybrid approaches: Combine IFD-predicted poses with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in DNMT1 upon this compound binding. Cross-validate with cryo-EM if crystallization fails .
Q. Data Presentation and Reproducibility
Q. What metadata is essential for reporting this compound’s experimental results?
- Methodological Answer : Include batch-specific compound purity (HPLC/MS), cell line authentication (STR profiling), and methylation assay protocols (e.g., LC-MS/MS parameters). For docking studies, report force fields (OPLS2005), sampling algorithms, and RMSD thresholds .
Q. How to ensure reproducibility in DNMT inhibition assays?
Properties
IUPAC Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDEJYIVZNWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420092-79-1 | |
Record name | 420092-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.